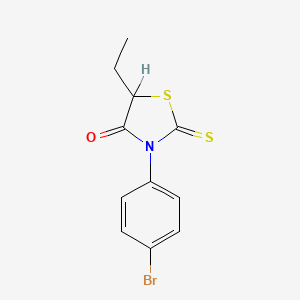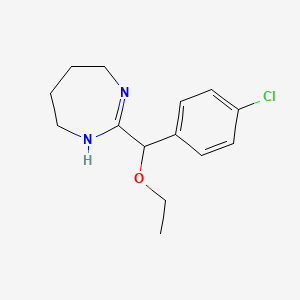
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is a synthetic organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a p-chloro-alpha-ethoxybenzyl group attached to the diazepine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine typically involves the following steps:
Formation of the Diazepine Ring: This can be achieved through the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions.
Introduction of the p-Chloro-alpha-ethoxybenzyl Group: This step involves the alkylation of the diazepine ring with p-chloro-alpha-ethoxybenzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkoxides, amines, sodium hydride, potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the diazepine ring.
Reduction: Reduced derivatives with hydrogenated diazepine rings.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic and anticonvulsant.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
4,5,6,7-Tetrahydro-2-(p-chloro-alpha-ethoxybenzyl)-1H-1,3-diazepine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other diazepines
特性
CAS番号 |
33210-37-6 |
|---|---|
分子式 |
C14H19ClN2O |
分子量 |
266.76 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)-ethoxymethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepine |
InChI |
InChI=1S/C14H19ClN2O/c1-2-18-13(11-5-7-12(15)8-6-11)14-16-9-3-4-10-17-14/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) |
InChIキー |
OOABKCSOFUFBLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=C(C=C1)Cl)C2=NCCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


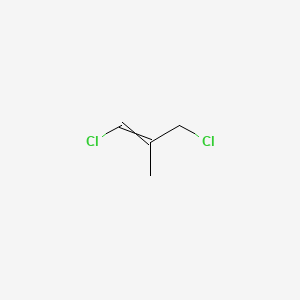
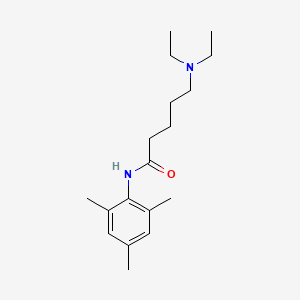
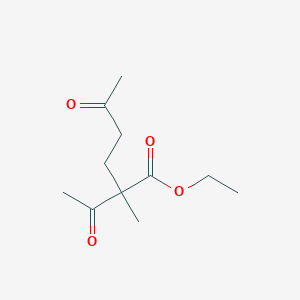
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
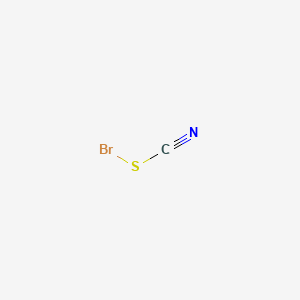

![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
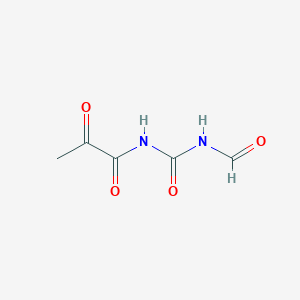
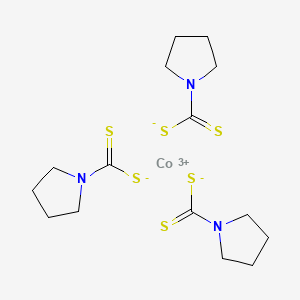
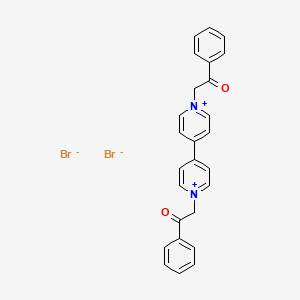
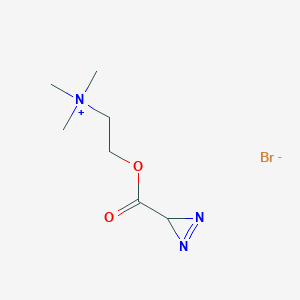
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
